molecular formula C12H12N2O4S B5831674 2-methyl-N-(4-sulfamoylphenyl)furan-3-carboxamide

2-methyl-N-(4-sulfamoylphenyl)furan-3-carboxamide

Cat. No.: B5831674
M. Wt: 280.30 g/mol
InChI Key: VJTQKGZGKJIMSQ-UHFFFAOYSA-N
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Chemical Reactions Analysis

Types of Reactions

2-methyl-N-(4-sulfamoylphenyl)furan-3-carboxamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-methyl-N-(4-sulfamoylphenyl)furan-3-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential antibacterial and antifungal properties.

    Medicine: Explored for its potential use as an antimicrobial agent to combat drug-resistant bacterial strains.

Mechanism of Action

The mechanism of action of 2-methyl-N-(4-sulfamoylphenyl)furan-3-carboxamide involves its interaction with bacterial enzymes, leading to the inhibition of essential metabolic pathways. The sulfonamide group mimics the structure of para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase, thereby inhibiting the synthesis of folic acid in bacteria .

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-N-(4-sulfamoylphenyl)acetamide
  • 4-[2-((5-Arylfuran-2-yl)methylene)hydrazinyl]benzonitrile derivatives
  • Benzenesulfonamide derivatives

Uniqueness

2-methyl-N-(4-sulfamoylphenyl)furan-3-carboxamide is unique due to its specific combination of a furan ring and a sulfonamide group, which imparts distinct biological activities. Its structure allows it to interact with bacterial enzymes in a way that similar compounds may not, making it a promising candidate for further research and development .

Properties

IUPAC Name

2-methyl-N-(4-sulfamoylphenyl)furan-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O4S/c1-8-11(6-7-18-8)12(15)14-9-2-4-10(5-3-9)19(13,16)17/h2-7H,1H3,(H,14,15)(H2,13,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJTQKGZGKJIMSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CO1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>42 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24802945
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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